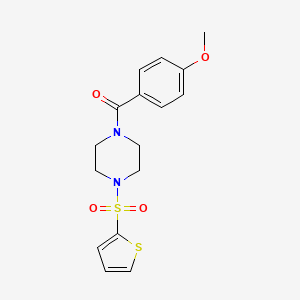
1-(4-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to 1-(4-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine, often involves reactions that connect specific functional groups such as thiadiazol, oxadiazol, or thiourea with piperazine. These processes typically explore the reactivity of different substituents on the piperazine ring to generate targeted compounds with desired properties (Xia, 2015).
Molecular Structure Analysis
Studies on the molecular structure of piperazine derivatives, including X-ray crystallography, have revealed detailed insights into their conformation. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, showed that the piperazine ring adopts a chair conformation, with specific dihedral angles indicating the spatial arrangement of the benzoyl and sulfonyl substituents (Faizi, 2016).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including N-formylation, which leads to the synthesis of potent compounds with significant biological activities. Such reactions are essential for modifying the chemical structure to enhance specific properties like antibacterial effectiveness (Patel & Park, 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and melting points, are closely related to their crystal structure and molecular conformation. These properties can significantly affect the compound's application in various fields, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, hydrogen bonding capacity, and the ability to form supramolecular assemblies, are crucial for understanding the behavior of piperazine derivatives in chemical and biological systems. For example, studies have shown that piperazine derivatives can form one-dimensional to three-dimensional hydrogen-bonded assemblies, influenced by the nature of substituents and the molecular conformation (Chinthal et al., 2021).
Propiedades
IUPAC Name |
(4-methoxyphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-14-6-4-13(5-7-14)16(19)17-8-10-18(11-9-17)24(20,21)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHWSSJRPQFZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4432697.png)

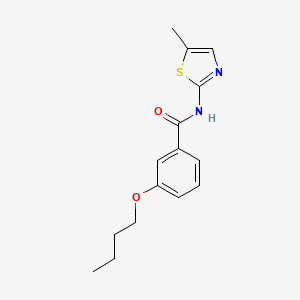
![2-{4-[(4-bromo-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4432713.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4432719.png)
![1-(3-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B4432729.png)
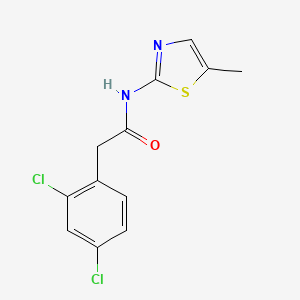
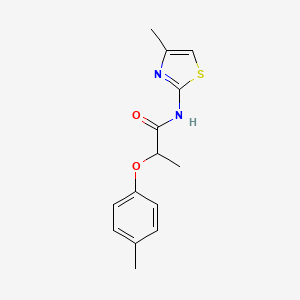
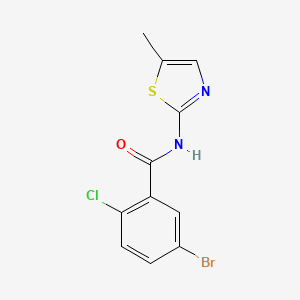
![ethyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4432788.png)
![1-(2-furylmethyl)-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}piperidine-3-carboxamide](/img/structure/B4432790.png)
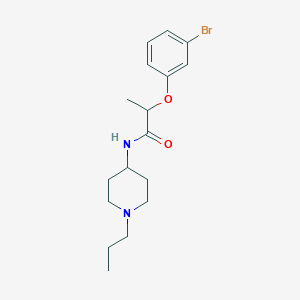
![N-[3-(1H-imidazol-1-yl)propyl]-2-naphthamide](/img/structure/B4432799.png)
